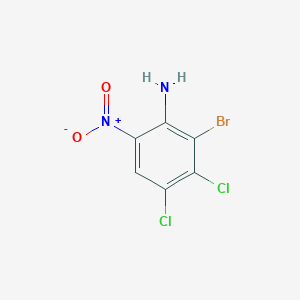

2-Bromo-3,4-dichloro-6-nitroaniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3,4-dichloro-6-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrCl2N2O2/c7-4-5(9)2(8)1-3(6(4)10)11(12)13/h1H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMLIETDTBZGKBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)Br)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrCl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 3,4 Dichloro 6 Nitroaniline

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of 2-bromo-3,4-dichloro-6-nitroaniline suggests several potential synthetic pathways. The target molecule can be conceptually disconnected to identify key precursors. A primary disconnection can be made at the C-Br bond, suggesting a late-stage bromination of a 3,4-dichloro-6-nitroaniline precursor. Alternatively, disconnection of the C-N bond of the nitro group points towards the nitration of a 2-bromo-3,4-dichloroaniline (B6306686) intermediate. Another approach involves the disconnection of the C-Cl bonds, although this is generally less common. The most logical precursors are derived from substituted anilines or benzenes, which can be halogenated and nitrated in various sequences.

Classical Synthetic Routes

The classical synthesis of this compound involves a series of well-established organic reactions. These routes typically begin with a simpler, commercially available starting material and introduce the required functional groups in a stepwise manner.

Electrophilic Aromatic Bromination and Chlorination Strategies

Electrophilic aromatic substitution is a fundamental strategy for introducing halogen atoms onto an aromatic ring. chemguide.co.ukmasterorganicchemistry.com The order of halogenation and other substitutions is critical to achieve the desired regioselectivity.

Bromination: The introduction of a bromine atom can be achieved using molecular bromine (Br₂) in the presence of a Lewis acid catalyst such as FeBr₃ or AlBr₃. youtube.comyoutube.com The catalyst polarizes the Br-Br bond, creating a more potent electrophile. youtube.com For substrates that are already activated or deactivated, the reaction conditions need to be carefully controlled to prevent polybromination or to ensure the reaction proceeds at a reasonable rate. For instance, the bromination of 2,4-dinitroaniline (B165453) is accomplished by suspending it in water. nih.gov

Chlorination: Similarly, chlorination is typically carried out with chlorine (Cl₂) and a Lewis acid catalyst like FeCl₃ or AlCl₃. chemguide.co.ukmasterorganicchemistry.com The reactivity of the aromatic ring dictates the reaction conditions.

In the context of synthesizing this compound, a potential route could involve the sequential halogenation of a suitable aniline (B41778) or nitrobenzene (B124822) derivative. The directing effects of the existing substituents (amino, nitro, and halogen groups) will determine the position of the incoming halogen. For example, starting with 3,4-dichloroaniline, bromination would need to be directed to the 2-position, which is ortho to the amino group and meta to the chloro groups. However, the strong activating and ortho, para-directing nature of the amino group can lead to polysubstitution, a common challenge in the halogenation of anilines. libretexts.org To overcome this, the amino group can be protected as an acetanilide, which moderates its activating effect and allows for more controlled halogenation. libretexts.orgepo.org

Nitration Techniques for Substituted Halogenated Anilines

Nitration is a key step in the synthesis of this compound. The standard nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). youtube.comyoutube.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

When nitrating a substituted benzene (B151609) ring, the position of the incoming nitro group is governed by the directing effects of the substituents already present. For a precursor like 2-bromo-3,4-dichloroaniline, the amino group is a strong activating, ortho-para director, while the halogens are deactivating, ortho-para directors. The nitration would be expected to occur at positions ortho or para to the amino group. The conditions for nitration, such as temperature and the ratio of acids, must be carefully controlled to achieve the desired product and avoid side reactions.

A plausible synthetic sequence could be the nitration of 1-bromo-3,4-dichlorobenzene. In this case, the bromine and chlorine atoms would direct the incoming nitro group.

Nucleophilic Aromatic Substitution Approaches from Nitrohalobenzenes

While less common for the synthesis of this specific compound, nucleophilic aromatic substitution (NAS) offers an alternative pathway. This approach would involve a highly electron-deficient aromatic ring, typically substituted with multiple electron-withdrawing groups like nitro groups, reacting with a nucleophile. For the synthesis of this compound, a hypothetical NAS route could start with a precursor like 1,2,3-trichloro-5-nitrobenzene and involve the selective substitution of one of the chlorine atoms with an amino group. However, achieving such selectivity can be challenging.

Diazotization and Sandmeyer-type Reactions for Halogen Introduction

The Sandmeyer reaction provides a versatile method for introducing a variety of functional groups, including halogens, onto an aromatic ring by displacing a diazonium salt. masterorganicchemistry.comorganic-chemistry.orgnih.gov This process begins with the diazotization of a primary aromatic amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid. masterorganicchemistry.com The resulting diazonium salt is a valuable intermediate that can then be treated with a copper(I) halide (CuCl, CuBr) to introduce a chlorine or bromine atom, respectively. libretexts.orgmasterorganicchemistry.comorganic-chemistry.orgnih.gov

This strategy could be employed to introduce the bromine or one of the chlorine atoms. For example, starting from a suitably substituted aniline, one could perform a diazotization followed by a Sandmeyer reaction to install a halogen. A patent describes the diazotization of 2-bromo-6-chloro-4-nitro-aniline. google.com Another patent details a one-pot process for the bromination and diazotization of o-cyano-p-nitroaniline. google.com

Modern and Optimized Synthetic Approaches

Modern synthetic chemistry often focuses on developing more efficient, selective, and environmentally benign methodologies. For the synthesis of this compound, this could involve the use of novel catalysts or reaction media. For instance, recent advancements in Sandmeyer reactions include the use of ionic liquids as solvents and the development of catalytic systems that operate under milder conditions. organic-chemistry.org One patent describes a synthesis process for 2-cyano-4-nitro-6-bromoaniline that involves nitration of o-chlorobenzonitrile followed by subsequent reaction steps. google.com While not directly for the target compound, this illustrates the type of multi-step synthesis common for such molecules.

Another area of optimization lies in the control of regioselectivity during electrophilic substitution reactions. The use of protecting groups, as mentioned earlier, is a classic but still highly relevant strategy. libretexts.org Modern approaches might involve the use of directing groups that can be easily installed and removed, or the use of catalysts that can favor a specific regioisomer.

Below is a table summarizing a potential classical synthetic route for this compound, starting from 3,4-dichloroaniline.

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Protection of Amino Group | Acetic anhydride, pyridine | N-(3,4-dichlorophenyl)acetamide |

| 2 | Bromination | Br₂, FeBr₃ | N-(2-bromo-4,5-dichlorophenyl)acetamide |

| 3 | Nitration | HNO₃, H₂SO₄, 0-5 °C | N-(2-bromo-4,5-dichloro-6-nitrophenyl)acetamide |

| 4 | Deprotection of Amino Group | Acid or base hydrolysis | This compound |

Another potential route could start from 2-bromo-4,5-difluoro-nitroaniline, where the fluorine atoms are subsequently replaced, although this is a more complex transformation. A synthesis of 2-bromo-3,4-difluoro-6-nitroaniline (B2743592) has been reported, which involves the bromination of 4,5-difluoro-2-nitroaniline (B1295537) in acetic acid. prepchem.com This highlights that related halogenated nitroanilines can be synthesized through direct halogenation of appropriate precursors.

Catalytic Methods for Selective Halogenation and Nitration

Catalytic methods are paramount in modern organic synthesis for achieving high selectivity and efficiency. For the synthesis of halogenated nitroanilines, catalysts are employed to control the position of halogenation and to enable nitration under milder conditions.

Electrophilic halogenation can be guided by various catalysts. Lewis acids are commonly used to activate halogenating agents. For instance, iron catalysts like Fe(NTf₂)₃ have been shown to catalyze the halogenation of aromatic compounds with high para-selectivity when using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) researchgate.net. Similarly, heterogeneous catalysts such as a copper-manganese (B8546573) oxide system have been used for the halogenation of aromatic C-H bonds under visible light mdpi.com. Aniline itself and its derivatives can act as catalysts in halogen transfer reactions, generating a highly reactive but selective N-haloarylamine intermediate that facilitates the halogenation of various aromatic compounds nih.gov.

Catalytic nitration offers an alternative to the traditional use of harsh mixed acids (sulfuric and nitric acid) nih.gov. Palladium-catalyzed C-H nitration has emerged as a powerful tool, allowing for the direct functionalization of C-H bonds under relatively mild conditions rsc.org. These methods often rely on a directing group to guide the nitration to a specific position on the aromatic ring.

Table 1: Catalytic Systems for Halogenation and Nitration This table is interactive. Click on the headers to sort.

| Reaction Type | Catalyst System | Reagents | Key Features | Reference |

|---|---|---|---|---|

| Halogenation | Fe(NTf₂)₃ / I₂ | NBS, NCS | High para-selectivity for electron-donating groups. | researchgate.net |

| Halogenation | Aniline Derivatives | NCS, NBS, NIS | Generates a selective catalytic electrophilic halogen source. | nih.gov |

| Halogenation | Heterogeneous Cu-MnO | N-Halosuccinimide, O₂ | Visible-light-induced, selective monohalogenation. | mdpi.com |

| Halogenation | FeCl₃ / Alizarin Red S | Potassium Halides, K₂S₂O₈ | Photocatalytic halogenation of quinolines in water. | mdpi.com |

| Nitration | Palladium (Pd) | - | Direct, chelate-assisted C-H bond nitration. | rsc.org |

| Nitration | Mixed Acid | H₂SO₄, HNO₃ | Traditional method for generating the nitronium ion (NO₂⁺). | nih.gov |

Regioselective Synthesis via Directed Functionalization

Regioselectivity is the cornerstone of synthesizing a specific isomer like this compound. The outcome of electrophilic aromatic substitution is heavily dependent on the directing effects of substituents already present on the aromatic ring chegg.com.

The amino group (-NH₂) of aniline is a strong activating group and an ortho, para-director. However, in the strongly acidic conditions required for nitration, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a deactivating group and a meta-director chegg.com. This presents a significant challenge. To achieve substitution ortho and para to the amine, the amino group is often protected, for example, as an acetanilide. The acetyl group moderates the activating effect of the amine and preserves the ortho, para-directing influence, allowing for reactions like nitration to occur at the desired positions youtube.comyoutube.com.

Halogen atoms (Cl, Br) are deactivating yet ortho, para-directing. In a molecule that already contains chloro and bromo substituents, these will direct incoming electrophiles to the available ortho and para positions. The nitro group (-NO₂) is a powerful deactivating and meta-directing group. Furthermore, the introduction of a nitro group can activate a ring toward cine-substitution, a process where a nucleophile attacks an activated position, leading to the substitution of a different group on the ring nih.gov. The strategic sequence of introducing these groups is therefore essential to achieving the target 2,3,4,6-substitution pattern.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution This table is interactive. Click on the headers to sort.

| Substituent | Type | Directing Effect | Relevance to Synthesis | Reference |

|---|---|---|---|---|

| -NH₂ (Amino) | Activating | ortho, para | Strong directing group, but protonated in strong acid. | chegg.com |

| -NH₃⁺ (Anilinium) | Deactivating | meta | Formed during nitration in strong acid, changes selectivity. | chegg.com |

| -NHCOCH₃ (Acetanilide) | Activating | ortho, para | Protects the amino group and directs substitution as desired. | youtube.com |

| -Cl, -Br (Halogens) | Deactivating | ortho, para | Directs subsequent substitutions. | chegg.com |

| -NO₂ (Nitro) | Deactivating | meta | Strongly directs to the meta position. | chegg.com |

Multi-Component and Domino Reactions in Analogous Systems

While not explicitly documented for this compound, multi-component reactions (MCRs) and domino (or cascade) reactions represent advanced synthetic strategies that could be adapted for analogous systems. These reactions offer significant advantages in terms of efficiency and atom economy by combining several steps into a single operation.

MCRs involve three or more reactants coming together in a single pot to form a product that incorporates portions of all the starting materials rsc.org. Classic examples include the Strecker synthesis of α-amino nitriles and the Ugi four-component reaction, which are powerful tools for building complex molecular scaffolds nih.gov. A hypothetical MCR approach could assemble a substituted aniline from simpler acyclic precursors rsc.org.

Domino reactions are processes where a single transformation triggers a cascade of subsequent intramolecular or intermolecular reactions rsc.org. This allows for the rapid construction of complex structures from simple starting materials. For instance, domino reactions have been effectively used to synthesize various α-substituted nitroalkenes rsc.org. In the context of substituted anilines, a domino sequence could potentially involve cyclization and aromatization steps to build the functionalized aromatic ring.

Table 3: Comparison of Advanced Reaction Strategies This table is interactive. Click on the headers to sort.

| Strategy | Description | Advantages | Analogous Application | Reference |

|---|---|---|---|---|

| Multi-Component | ≥3 reactants combine in one pot. | High efficiency, atom economy, reduced waste. | Synthesis of meta-substituted anilines from acyclic precursors. | rsc.org |

| Domino (Cascade) | One reaction triggers a cascade of further transformations. | Rapid increase in molecular complexity, step economy. | Synthesis of functionalized conjugated nitroalkenes. | rsc.org |

Reaction Condition Optimization and Yield Enhancement Strategies

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product while minimizing side reactions. For the synthesis of halogenated nitroanilines, key parameters include temperature, solvent, reaction time, and the nature and stoichiometry of reagents.

In the chlorination of p-nitroaniline to 2,6-dichloro-4-nitroaniline (B1670479), controlling the temperature is crucial. Reactions are often initiated at a lower temperature (e.g., 5-10°C) and then allowed to proceed at a slightly higher temperature (e.g., 15-20°C) to manage the exothermic nature of the reaction and prevent the formation of over-chlorinated or undesired isomers google.com. Post-reaction heat treatment can also be employed to complete the conversion google.com.

The choice of solvent and medium is also vital. Chlorination can be carried out in acetic acid google.com. The use of dehalogenation inhibitors, such as organic bases, can be necessary during catalytic hydrogenation steps to prevent the loss of halogen substituents, thereby improving selectivity and yield google.com. After the reaction, purification often involves controlled precipitation, filtration, and washing to isolate the product with high purity google.com.

Table 4: Optimization Parameters for Halogenated Nitroaniline Synthesis This table is interactive. Click on the headers to sort.

| Parameter | Strategy | Effect | Example | Reference |

|---|---|---|---|---|

| Temperature | Staged temperature control | Minimizes side products, controls exothermicity. | Chlorination of 4-nitroaniline (B120555) starting at 5-10°C, then raising to 15-20°C. | google.com |

| Solvent | Use of appropriate medium | Influences solubility, reactivity, and product isolation. | Using acetic acid as the reaction medium for chlorination. | google.com |

| Reagent Ratio | Precise stoichiometry | Ensures complete reaction and avoids byproducts. | Using 1.9 to 2.0 mol of Cl₂ per mol of nitroaniline. | google.com |

| Inhibitors | Addition of dehalogenation inhibitors | Suppresses side reactions during catalytic hydrogenation. | Using morpholine (B109124) or piperazine (B1678402) to reduce dehalogenation to <1 wt%. | google.com |

| Work-up | Controlled precipitation and washing | Improves product purity and handling. | Cooling the reaction slurry before filtering and washing the cake. | google.com |

Green Chemistry Considerations in Synthetic Route Design

Modern chemical synthesis places a strong emphasis on sustainability. Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances imist.ma. These considerations are highly relevant to the synthesis of polychlorinated and nitrated aromatics, which traditionally involves hazardous reagents and solvents.

A significant green advancement is the replacement of hazardous organic solvents with water. An organic solvent-free process for the bromination of 4-nitroaniline has been developed using bromide-bromate salts in an aqueous acidic medium at ambient temperatures rsc.orgresearchgate.net. This method avoids the use of both elemental bromine, which is highly corrosive and toxic, and chlorinated organic solvents imist.marsc.org.

Another key principle is waste reduction through recycling. In the aqueous bromination process, the acidic filtrate can be recycled multiple times without a significant loss in product yield or purity, drastically reducing effluent waste rsc.org. The development of sustainable synthesis methods also focuses on atom economy and energy efficiency, favoring catalytic routes over stoichiometric ones and designing processes that can be run at ambient temperature and pressure rsc.org.

Table 5: Green Chemistry Approaches in Analogous Syntheses This table is interactive. Click on the headers to sort.

| Green Principle | Traditional Method | Green Alternative | Benefit | Reference |

|---|---|---|---|---|

| Safer Solvents | Chlorinated organic solvents (e.g., Dichloromethane) | Water | Reduces toxicity and environmental pollution. | rsc.orgresearchgate.net |

| Safer Reagents | Molecular Bromine (Br₂) | Bromide-Bromate (NaBr/NaBrO₃) salts | Avoids handling highly toxic and corrosive reagents. | rsc.org |

| Waste Prevention | Single-use reagents and solvents | Recycling of aqueous acidic filtrate | Minimizes chemical waste and improves resource efficiency. | rsc.org |

| Catalysis | Stoichiometric reagents | Catalytic processes | Increases reaction efficiency and reduces waste. | imist.ma |

Reactivity and Derivatization of 2 Bromo 3,4 Dichloro 6 Nitroaniline

Reactions Involving the Nitro Group

The strongly electron-withdrawing nitro group significantly influences the molecule's reactivity. It deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic attack. Furthermore, the nitro group itself is susceptible to reduction.

Reduction Reactions to Amino and Other Nitrogen-Containing Functional Groups

The conversion of the nitro group to an amino group is a fundamental transformation, yielding a substituted phenylenediamine. This reduction must be performed under conditions that preserve the halogen substituents, as dehalogenation can be a competing side reaction. A variety of reagents are known to selectively reduce aromatic nitro groups in the presence of halogens.

Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source such as hydrogen gas or hydrazine (B178648) hydrate (B1144303). organic-chemistry.org Studies on various multi-halogenated nitroarenes have shown that these reductions can proceed in high yields without significant loss of the halogen atoms. organic-chemistry.org For instance, the reduction of nitroarenes bearing chloro, bromo, and iodo substituents has been successfully achieved using hydrazine hydrate in the presence of Pd/C. organic-chemistry.org Other metal-based systems, such as samarium iodide (SmI₂) or zinc powder with ammonium (B1175870) chloride, have also been employed for the chemoselective reduction of nitroarenes, tolerating a range of functional groups, including halogens. sci-hub.st

The resulting 3-bromo-4,5-dichloro-benzene-1,2-diamine is a valuable intermediate for the synthesis of heterocyclic compounds, such as benzimidazoles, quinoxalines, and phenazines, through condensation with appropriate reagents.

Table 1: Examples of Reagents for Nitro Group Reduction in Halogenated Nitroarenes This table presents data for structurally similar compounds to illustrate potential reaction conditions.

| Substrate | Reagent/Catalyst | Solvent | Product | Yield | Citation |

| Halogenated Nitroarenes | Hydrazine hydrate, Pd/C | Not specified | Halogenated Anilines | Good | organic-chemistry.org |

| Substituted Nitrobenzenes | NaBH₄, Pd-C | Aq. Methanol | Substituted Acetamides | Excellent | iosrjournals.org |

| Bromo-substituted Nitrobenzene (B124822) | SmI₂, H₂O, i-PrNH₂ | Not specified | Bromo-substituted Aniline (B41778) | 60% | sci-hub.st |

Nucleophilic Aromatic Substitution at Nitro-Activated Positions

The nitro group strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions relative to itself. youtube.com In 2-Bromo-3,4-dichloro-6-nitroaniline, the C2 position (bearing the bromine atom) is ortho to the nitro group, making it a potential site for nucleophilic attack.

In SNAr reactions, a potent nucleophile attacks the electron-deficient carbon atom, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.com Subsequent departure of the leaving group restores the aromaticity. The efficiency of halogens as leaving groups in SNAr reactions typically follows the trend F > Cl > Br > I, which is the reverse of their trend in SN1/SN2 reactions and is related to the electronegativity and the ability to stabilize the transition state. youtube.com

Therefore, it is conceivable that the bromine atom at C2 could be displaced by strong nucleophiles like alkoxides, thiolates, or amines under suitable conditions, although the chlorine atoms are generally less reactive as leaving groups in this context. Research on related compounds, such as 1,3-difluoro-4,6-dinitrobenzene and 2,3-dichloroquinoxaline, demonstrates the utility of sequential SNAr reactions in building complex molecular scaffolds. nih.gov

Reactions Involving the Amino Group

The amino group in this compound is a versatile handle for a variety of chemical transformations, including acylation, diazotization, and condensation reactions. However, its nucleophilicity is diminished by the electron-withdrawing effects of the nitro group and the three halogen atoms. Furthermore, the ortho-bromo substituent provides significant steric hindrance.

Acylation and Sulfonylation for Amide and Sulfonamide Formation

The amino group can react with acylating agents (e.g., acid chlorides, anhydrides) or sulfonylating agents (e.g., sulfonyl chlorides) to form the corresponding amides and sulfonamides. Due to the reduced nucleophilicity and steric hindrance of the amino group in highly substituted anilines, these reactions may require more forcing conditions.

For example, studies on the acylation of structurally similar 2,6-dihalo-4-nitroanilines with bromoacetyl bromide showed that the reaction required refluxing for extended periods (12–15 hours) in toluene (B28343) to achieve the desired N-acylated product. researchgate.net This highlights the deactivating effect of the substituents on the amino group's reactivity. The resulting amides and sulfonamides are often stable, crystalline compounds and can serve as intermediates for further synthetic modifications.

Table 2: Example of Acylation of a Structurally Related Aniline This table presents data for a structurally similar compound to illustrate potential reaction conditions.

| Substrate | Reagent | Solvent | Conditions | Product | Citation |

| 2,6-Dichloro-4-nitroaniline (B1670479) | Bromoacetyl bromide | Toluene | Reflux, 12-15 h | 2-Bromo-N-(2,6-dichloro-4-nitrophenyl)acetamide | researchgate.net |

Diazotization and Subsequent Transformations (e.g., Coupling Reactions, Halogenation)

As a primary aromatic amine, this compound can undergo diazotization upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric or sulfuric acid. This reaction converts the amino group into a diazonium salt functionality (-N₂⁺).

Aryl diazonium salts are highly valuable synthetic intermediates. They can be subjected to a wide range of transformations, including:

Sandmeyer Reactions : Displacement of the diazonium group with halides (Cl⁻, Br⁻) or cyanide (CN⁻) using copper(I) salts as catalysts. nih.gov

Schiemann Reaction : Conversion to an aryl fluoride (B91410) using fluoroboric acid (HBF₄).

Gattermann Reaction : Similar to the Sandmeyer reaction but using copper powder.

Azo Coupling : Reaction with electron-rich aromatic compounds (e.g., phenols, anilines) to form brightly colored azo dyes.

Patent literature describes the synthesis of diazonium salts from related compounds like 2,4-dinitro-6-bromoaniline and 2,6-dibromo-4-nitroaniline, where the diazotization is carried out in a sulfuric acid medium. google.comgoogle.com These diazonium salts are then used directly in coupling reactions to produce dyes.

Condensation Reactions for Imine and Heterocycle Synthesis

The amino group can participate in condensation reactions with aldehydes and ketones to form imines (Schiff bases). However, the reduced nucleophilicity of the amino group in this compound may render this reaction less favorable compared to less substituted anilines.

Reactions Involving Halogen Substituents

The presence of three halogen atoms (one bromine and two chlorine) on the aniline ring offers multiple sites for transformation. The differing reactivity of carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds, influenced by the electronic environment, allows for selective functionalization.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. libretexts.org The reactivity of aryl halides in these reactions typically follows the order I > Br > OTf >> Cl. libretexts.org Consequently, the C-Br bond at the C-2 position of this compound is the primary site for oxidative addition to a Palladium(0) catalyst, enabling selective cross-coupling while leaving the C-Cl bonds intact.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent with an organic halide. Studies on related polyhalogenated and nitrated anilines, such as 2,6-dibromo-4-nitroaniline, demonstrate that Suzuki couplings proceed efficiently at the C-Br positions. researchgate.net For this compound, a Suzuki reaction with an arylboronic acid would be expected to selectively yield a 2-aryl-3,4-dichloro-6-nitroaniline derivative. The reaction is typically performed in the presence of a palladium catalyst, such as Pd(OAc)₂, and a base. researchgate.netresearchgate.net

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org While specific studies on this compound are scarce, the reaction is known to work with other substituted bromoanilines. researchgate.net The reaction would predictably occur at the C-Br bond, reacting with an alkene like styrene (B11656) or an acrylate (B77674) to introduce a vinyl substituent at the C-2 position.

Sonogashira Coupling: This coupling reaction involves a terminal alkyne and an aryl halide, creating an aryl-alkyne bond. wikipedia.orgorganic-chemistry.org The reaction is highly effective for aryl bromides, including those activated by electron-withdrawing groups like a nitro group. researchgate.net The Sonogashira coupling of this compound with a terminal alkyne would selectively functionalize the C-2 position, yielding a 2-alkynyl-3,4-dichloro-6-nitroaniline. wikipedia.org

Table 1: Predicted Outcomes of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System (Typical) | Expected Major Product |

|---|---|---|---|

| Suzuki | Arylboronic Acid (Ar-B(OH)₂) | Pd(OAc)₂, Base (e.g., K₂CO₃) | 2-Aryl-3,4-dichloro-6-nitroaniline |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, Base (e.g., Et₃N) | 2-Styryl-3,4-dichloro-6-nitroaniline |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂, CuI, Amine Base | 2-Alkynyl-3,4-dichloro-6-nitroaniline |

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, are classic methods for forming carbon-heteroatom bonds (C-N, C-O, C-S). These reactions are particularly useful for aryl halides. Similar to palladium-catalyzed processes, the reactivity of the halogens is generally Br > Cl. Therefore, in a copper-mediated reaction, such as coupling with an alcohol or an amine, the bromine atom at C-2 would be the anticipated site of substitution, allowing for the introduction of alkoxy or secondary amino groups.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing strongly electron-withdrawing groups in the ortho and/or para positions. youtube.comlibretexts.org In this compound, the nitro group at C-6 exerts a powerful activating effect on substituents at the ortho (C-2) and para (C-4) positions.

This leads to two potential sites for SNAr:

The bromine atom at C-2: This position is ortho to the activating nitro group.

The chlorine atom at C-4: This position is para to the activating nitro group.

The rate-determining step in an SNAr reaction is the initial attack of the nucleophile to form a negatively charged Meisenheimer complex. libretexts.org This step is favored by more electronegative halogens that can better stabilize the incoming negative charge through induction. Consequently, the leaving group aptitude in SNAr reactions is often F > Cl > Br > I, which is the reverse of the trend seen in metal-catalyzed cross-couplings. youtube.com Therefore, there is significant potential for competitive substitution at both the C-2 (bromo) and C-4 (chloro) positions, with the precise outcome depending on the nature of the nucleophile and the reaction conditions. The chlorine at C-3 is meta to the nitro group and is therefore significantly less activated and unlikely to participate.

Lithium-halogen exchange is a powerful method for converting aryl halides into highly reactive aryl-lithium species. The reaction rate follows the trend I > Br > Cl >> F. princeton.edu For this compound, treatment with an organolithium reagent like n-butyllithium at low temperatures would result in a highly selective exchange at the most reactive C-Br bond. This would generate the transient intermediate, 2-lithio-3,4-dichloro-6-nitroaniline. This potent nucleophile can then be "quenched" by reacting it with a wide variety of electrophiles to introduce new functional groups at the C-2 position.

Table 2: Examples of Electrophilic Quenching Following Lithium-Halogen Exchange

| Electrophile | Reagent | Product at C-2 |

|---|---|---|

| Carbon Dioxide | CO₂ | Carboxylic Acid (-COOH) |

| Aldehyde | R-CHO | Secondary Alcohol (-CH(OH)R) |

| Alkyl Halide | R-X | Alkyl Group (-R) |

| Borate Ester | B(OR)₃ | Boronic Ester (-B(OR)₂) |

Electrophilic Aromatic Substitution on the Aromatic Ring

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. The existing substituents on this compound heavily influence this reactivity. The amino group is a powerful activating, ortho-, para-director, while the halogens and the nitro group are all deactivating, meta-directing groups.

The sole unsubstituted position on the ring is C-5. Evaluating the directing effects:

The -NH₂ group at C-1 directs ortho and para (to C-2, C-4, C-6), all of which are already substituted.

The -NO₂ group at C-6 directs meta (to C-2, C-4), which are substituted.

The halogens at C-2, C-3, and C-4 also direct incoming electrophiles away from C-5.

Furthermore, the combined deactivating effect of three halogens and a nitro group makes the aromatic ring extremely electron-poor and thus highly resistant to attack by electrophiles. Therefore, further electrophilic substitution on the aromatic ring of this compound is considered highly unfavorable and would require exceptionally harsh reaction conditions, if it is possible at all.

Advanced Spectroscopic and Structural Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms.

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C), are fundamental for establishing the basic structure of a molecule.

For 2-Bromo-3,4-dichloro-6-nitroaniline, the ¹H NMR spectrum is anticipated to be relatively simple, showing a signal for the single aromatic proton and the amine (-NH₂) protons. The chemical shift of the aromatic proton will be influenced by the deshielding effects of the surrounding halogen and nitro substituents, likely placing its resonance at a downfield position. The amine protons will appear as a broader signal, with a chemical shift that can be influenced by solvent and concentration.

The ¹³C NMR spectrum will display six distinct signals, one for each carbon atom in the benzene (B151609) ring. The chemical shifts will be diagnostic of the substitution pattern. Carbons bonded to electronegative atoms (bromine, chlorine, and the nitro group) will be shifted downfield. The carbon bearing the amino group will also have a characteristic chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous compounds and general substituent effects. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-NH₂ | - | ~145 |

| C2-Br | - | ~110 |

| C3-Cl | - | ~125 |

| C4-Cl | - | ~128 |

| C5-H | ~8.0-8.5 | ~120 |

| C6-NO₂ | - | ~140 |

| NH₂ | ~5.0-6.0 (broad) | - |

Two-dimensional NMR experiments provide correlational data that helps to piece together the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment would show a correlation between coupled protons. In this specific molecule, with only one aromatic proton, the utility of COSY for the aromatic system is limited.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It would definitively link the ¹H signal of the aromatic proton to its corresponding ¹³C signal in the benzene ring.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful tool for establishing long-range connectivity (typically over 2-3 bonds). The aromatic proton would show correlations to several carbon atoms in the ring, helping to confirm their relative positions. For instance, the proton at C5 would be expected to show correlations to C1, C3, and C4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could potentially show a correlation between the amine protons and the aromatic proton, providing information about the preferred conformation of the amino group.

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form. nist.gov Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR these interactions provide valuable structural information. nist.gov For this compound, ssNMR could be used to study polymorphism (the existence of different crystalline forms) and to characterize amorphous states. Techniques like Magic Angle Spinning (MAS) are employed to reduce line broadening and obtain high-resolution spectra. nist.gov ssNMR could provide insights into the local environment of each carbon and nitrogen atom within the crystal lattice, complementing the data obtained from X-ray diffraction. nih.gov The study of polyaniline, a related polymer, has demonstrated the utility of ssNMR in understanding complex solid-state structures.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Packing

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid. By diffracting X-rays off a single crystal, a map of electron density can be generated, revealing the positions of individual atoms.

For this compound, a successful crystal structure determination would provide:

Bond lengths and angles: Precise measurements of all bond lengths (e.g., C-C, C-N, C-Br, C-Cl, N-O) and bond angles within the molecule.

Molecular conformation: The dihedral angles between the benzene ring and the nitro and amino groups would be determined. For example, in the related compound 2-bromo-4,6-dinitroaniline, the dihedral angles between the nitro groups and the aniline (B41778) ring are 2.04 (3)° and 1.18 (4)°. nih.gov

Intermolecular interactions: The way in which the molecules pack in the crystal lattice is revealed, including hydrogen bonding, halogen bonding, and π-π stacking interactions. In the crystal structure of 2-bromo-4-nitroaniline, intermolecular N-H···N and N-H···O hydrogen bonds are observed. researchgate.netnih.gov Similarly, the structure of 2,6-dichloro-4-nitroaniline (B1670479) reveals that the planar amino- and nitro-groups are slightly rotated out of the aromatic plane. rsc.org

Table 2: Representative Crystallographic Data for Analogous Nitroaniline Compounds

| Compound | Crystal System | Space Group | Key Intermolecular Interactions |

| 2-Bromo-4,6-dinitroaniline nih.gov | Monoclinic | P2₁/c | N-H···O and C-H···O hydrogen bonds, C-Br···π interactions |

| 2-Bromo-4-nitroaniline researchgate.netnih.gov | Orthorhombic | Pna2₁ | N-H···N and N-H···O hydrogen bonds |

| 2,6-Dichloro-4-nitroaniline rsc.org | Monoclinic | P2₁/c | Hydrogen bonding |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

High-resolution mass spectrometry provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. It also gives information about the fragmentation patterns of the molecule upon ionization, which can be used to deduce its structure.

For this compound (C₆H₃BrCl₂N₂O₂), the exact mass can be calculated based on the most abundant isotopes of its constituent elements. The isotopic pattern observed in the mass spectrum would be characteristic of a compound containing one bromine and two chlorine atoms.

The fragmentation of the molecular ion in the mass spectrometer would likely involve the loss of small, stable neutral molecules or radicals. Common fragmentation pathways for nitroaromatic compounds include the loss of NO, NO₂, and the cleavage of the C-N bond. The presence of halogens would also influence the fragmentation, with potential loss of Br or Cl radicals or HCl.

Table 3: Predicted High-Resolution Mass and Key Fragments for this compound (Note: m/z values are monoisotopic and based on the most abundant isotopes: ¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N, ¹⁶O)

| Species | Formula | Predicted m/z |

| Molecular Ion [M]⁺ | [C₆H₃⁷⁹Br³⁵Cl₂N₂O₂]⁺ | 283.8754 |

| [M-NO]⁺ | [C₆H₃⁷⁹Br³⁵Cl₂N₂O]⁺ | 253.8805 |

| [M-NO₂]⁺ | [C₆H₃⁷⁹Br³⁵Cl₂N]⁺ | 237.8809 |

| [M-Br]⁺ | [C₆H₃³⁵Cl₂N₂O₂]⁺ | 204.9649 |

| [M-Cl]⁺ | [C₆H₃⁷⁹Br³⁵ClN₂O₂]⁺ | 248.9174 |

Vibrational Spectroscopy (Fourier Transform Infrared and Raman) for Functional Group Analysis and Molecular Vibrations

For this compound, the FTIR and Raman spectra would exhibit characteristic bands for the N-H stretches of the primary amine, the symmetric and asymmetric stretches of the nitro group, C-H stretching of the aromatic ring, and C-X (C-Br, C-Cl) stretching vibrations.

N-H stretching: The amino group will typically show two bands in the region of 3300-3500 cm⁻¹ corresponding to symmetric and asymmetric stretching.

NO₂ stretching: The nitro group will exhibit strong absorption bands for asymmetric and symmetric stretching, typically around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

C-H stretching: The aromatic C-H stretching vibration is expected in the 3000-3100 cm⁻¹ region.

C-X stretching: The C-Cl and C-Br stretching vibrations will appear at lower frequencies in the fingerprint region of the spectrum.

Computational studies, such as those performed on 2,6-dibromo-4-nitroaniline and 2,6-dichloro-4-nitroaniline, can aid in the assignment of these vibrational modes. nih.govajeee.co.in

Table 4: Characteristic Vibrational Frequencies for Functional Groups in Halogenated Nitroanilines

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Amino (-NH₂) | Asymmetric Stretch | 3400 - 3500 |

| Symmetric Stretch | 3300 - 3400 | |

| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Symmetric Stretch | 1300 - 1370 | |

| Aromatic C-H | Stretch | 3000 - 3100 |

| C-Cl | Stretch | 600 - 800 |

| C-Br | Stretch | 500 - 650 |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Effects

The UV-Vis spectrum of a substituted aniline, such as this compound, is dominated by electronic transitions involving the benzene ring and the attached functional groups. The amino (-NH₂) group acts as an electron-donating group (auxochrome), while the nitro (-NO₂) group is a strong electron-withdrawing group (chromophore). This "push-pull" arrangement facilitates intramolecular charge transfer (ICT) upon electronic excitation, which significantly influences the absorption spectrum.

The electronic spectrum of nitroanilines is generally characterized by transitions that have both locally excited and charge-transfer character ulisboa.pt. The presence of multiple substituents on the aromatic ring—a bromine atom, two chlorine atoms, and a nitro group, in addition to the amino group—is expected to further modulate the electronic transitions. Halogens can exert both an inductive electron-withdrawing effect and a resonance electron-donating effect. The net result of these electronic perturbations is typically a bathochromic (red) shift of the principal absorption bands compared to aniline itself. Theoretical studies on para-nitroaniline (pNA) and its derivatives have shown that electron-donating substituents tend to redshift the absorption spectrum researchgate.net.

In a molecule like this compound, the ICT is a key feature, occurring from the electron-rich amino group and the benzene ring to the electron-deficient nitro group chemrxiv.org. This transition is responsible for the characteristic color of many nitroaniline compounds. The specific wavelengths (λmax) and intensities (molar absorptivity, ε) of the absorption bands are sensitive to the solvent polarity, a phenomenon known as solvatochromism epa.govresearchgate.net.

To provide context, the following table presents UV-Vis data for related nitroaniline compounds.

| Compound Name | Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) |

| 2,4-dichloro-6-nitroaniline | Ethanol | Not Specified | Not Specified |

| 4-nitroaniline (B120555) | Not Specified | Not Specified | Not Specified |

| 2-bromo-4,6-dinitroaniline | Not Specified | Not Specified | Not Specified |

Other Advanced Techniques (e.g., EPR, Chiroptical Spectroscopy for chiral derivatives)

Beyond UV-Vis spectroscopy, other advanced techniques can provide further structural and electronic information, although their direct applicability to this compound in its ground state may be limited.

Electron Paramagnetic Resonance (EPR) Spectroscopy:

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or transition metal ions nih.govmdpi.com. As this compound is a diamagnetic molecule with all its electrons paired in its ground state, it is EPR-silent and would not produce an EPR spectrum.

However, EPR spectroscopy could become a relevant tool if the molecule were to be converted into a radical species, for instance, through electrochemical oxidation or reduction, or via a chemical reaction. In such a case, the resulting EPR spectrum would provide detailed information about the distribution of the unpaired electron density within the radical ion, offering insights into the molecular orbitals involved. The technique of spin-trapping, where a short-lived radical reacts with a spin trap to form a more stable radical adduct, is a common method used for detecting transient radical species by EPR mdpi.com.

Chiroptical Spectroscopy:

Chiroptical spectroscopy encompasses techniques like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), which are sensitive to the stereochemical arrangement of atoms in chiral molecules researchgate.net. These techniques measure the differential absorption of left- and right-circularly polarized light researchgate.net.

The parent molecule, this compound, is achiral as it possesses a plane of symmetry. Therefore, it will not exhibit a CD or VCD spectrum. However, chiroptical spectroscopy would be an indispensable tool for the characterization of chiral derivatives of this compound. If a chiral center were introduced into the molecule, for example, by derivatizing the amino group with a chiral auxiliary, the resulting enantiomers would produce mirror-image CD spectra. This would allow for the determination of the absolute configuration and for studying conformational changes in solution metu.edu.tr. The development of chiroptical sensing methods is an active area of research for the analysis of chiral molecules nih.gov.

Theoretical and Computational Investigations of 2 Bromo 3,4 Dichloro 6 Nitroaniline

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for investigating the electronic properties of molecules. DFT, especially with hybrid functionals like B3LYP, is often used for its balance of computational cost and accuracy in studying substituted aniline (B41778) systems. researchgate.netresearchgate.net Ab initio methods, such as Hartree-Fock (HF), provide a fundamental but often less accurate starting point, while more complex methods offer higher accuracy at a greater computational expense. researchgate.net

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For substituted nitroanilines, this involves calculating key bond lengths, bond angles, and dihedral angles.

Table 1: Key Geometric Parameters from a Typical DFT Optimization This table illustrates the type of data obtained from a geometry optimization, using reported values for the related compound 2,6-dichloro-4-nitroaniline (B1670479) as an example.

| Parameter | Description | Example Value (2,6-dichloro-4-nitroaniline) rsc.org |

| Bond Lengths | ||

| C-N (amino) | The distance between a carbon atom of the ring and the nitrogen of the amino group. | 1.358 Å |

| C-N (nitro) | The distance between a carbon atom of the ring and the nitrogen of the nitro group. | 1.466 Å |

| C-Cl | The distance between a carbon atom of the ring and a chlorine atom. | ~1.73 Å |

| Dihedral Angles | ||

| C-C-N-H (amino) | The twist of the amino group relative to the benzene (B151609) ring. | ~7° |

| C-C-N-O (nitro) | The twist of the nitro group relative to the benzene ring. | ~7° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy of the HOMO (E_HOMO) is related to the ionization potential and indicates the molecule's ability to donate electrons. A higher E_HOMO suggests a better electron donor. The energy of the LUMO (E_LUMO) is related to the electron affinity; a lower E_LUMO indicates a better electron acceptor. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical indicator of molecular stability and reactivity. chimicatechnoacta.ru A small energy gap implies that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. chimicatechnoacta.ru

In studies of similar halogenated nitroanilines, the HOMO is typically localized over the benzene ring and the amino group, while the LUMO is concentrated on the nitro group and the ring. researchgate.net This distribution confirms that the amino group is the primary electron-donating center and the nitro group is the primary electron-withdrawing center, facilitating intramolecular charge transfer.

Table 2: Parameters Derived from HOMO-LUMO Analysis

| Parameter | Formula | Description | Significance |

| E_HOMO | - | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |

| E_LUMO | - | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Difference between LUMO and HOMO energies | Predicts chemical reactivity and stability. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution | Hard molecules have a large energy gap; soft molecules are more reactive. chimicatechnoacta.ru |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness | Measures the ease of electron cloud polarization. |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites.

In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. For halogenated nitroanilines, the most negative potential is consistently found around the oxygen atoms of the nitro group, making them sites for electrophilic interaction. researchgate.net The area around the amino group's hydrogen atoms typically shows a positive potential, indicating their role as hydrogen bond donors. The halogen atoms also influence the surface potential, contributing to regions of varying electrophilicity.

Computational methods can predict various spectroscopic properties, which can then be compared to experimental data for validation of the calculated structure.

Infrared (IR) and Raman Spectroscopy: Theoretical calculations of vibrational frequencies are invaluable for assigning experimental IR and Raman spectra. DFT methods are widely used to compute the vibrational modes of a molecule. ajeee.co.in For substituted anilines, characteristic peaks include N-H stretching of the amino group, symmetric and asymmetric stretching of the NO₂ group, and C-halogen stretching. researchgate.netajeee.co.in

NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) is the most common method for calculating NMR chemical shifts (¹H and ¹³C). The calculated shifts are compared to experimental values to confirm the molecular structure. The chemical shifts are highly sensitive to the electronic environment of each nucleus.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and simulate the UV-Visible absorption spectrum. The calculations provide the wavelength of maximum absorption (λ_max) and the corresponding oscillator strength, which relates to the intensity of the absorption band. For nitroanilines, these spectra are dominated by π → π* and n → π* transitions, often involving intramolecular charge transfer from the amino group to the nitro group.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is ideal for studying the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore its behavior over time, including conformational changes and interactions with other molecules (e.g., solvent or other reagents).

For a molecule like 2-Bromo-3,4-dichloro-6-nitroaniline, MD simulations could be used to:

Analyze Conformational Flexibility: Study the rotation of the amino and nitro groups and the flexibility of the molecule in a solution, providing insight into the most populated conformations.

Study Intermolecular Interactions: Simulate the molecule in a solvent to understand how it forms hydrogen bonds and other non-covalent interactions. In crystal structures of related compounds, extensive intermolecular hydrogen bonding between the amino group of one molecule and the nitro group of another is a common feature that stabilizes the crystal lattice. researchgate.netnih.gov

Reaction Mechanism Elucidation and Transition State Analysis via Computational Pathways

Computational chemistry is a powerful tool for mapping out the entire pathway of a chemical reaction. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed.

For this compound, this could be applied to study reactions such as nucleophilic aromatic substitution, where a nucleophile replaces one of the halogen atoms. Computational analysis would involve:

Locating Transition States (TS): Identifying the highest energy point along the reaction coordinate. The structure of the TS provides critical information about the reaction mechanism (e.g., the formation of a Meisenheimer complex).

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate.

Investigating Reaction Intermediates: Identifying any stable or quasi-stable species that are formed during the reaction.

Studies on the reactivity of similar compounds, such as 4,6-dichloro-5-nitrobenzofuroxan with amines, use DFT to confirm that the reaction proceeds via a nucleophilic substitution mechanism and to analyze the influence of substituents on the reaction barrier. nih.gov

Quantitative Structure-Property Relationship (QSPR) Studies (excluding biological activity)

A comprehensive review of scientific literature and chemical databases indicates a notable absence of specific Quantitative Structure-Property Relationship (QSPR) studies for the compound this compound. QSPR models are theoretical frameworks that aim to predict the physicochemical properties of a chemical compound based on its molecular structure. These studies are valuable in various fields of chemistry and material science for predicting properties such as boiling point, melting point, solubility, and chromatographic retention times without the need for experimental measurements.

The development of a QSPR model involves the calculation of a set of molecular descriptors that numerically characterize the structure of a molecule. These descriptors can be based on various theoretical approaches, including constitutional, topological, geometrical, and quantum-chemical parameters. Subsequently, a mathematical relationship is established between these descriptors and a specific property of interest using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms.

Despite the utility of such studies, it appears that this compound has not been the subject of published QSPR investigations. Consequently, there are no available data tables or detailed research findings to report for this specific analysis. The lack of research in this area could be due to various factors, including a niche application of the compound or a focus of research on other related molecules. While computational properties for similar compounds are available in public databases, a dedicated QSPR study for this compound, which would provide predictive models for its specific properties, remains to be conducted.

Applications in Advanced Organic Synthesis and Functional Materials Science

Role as a Key Building Block in Multi-Step Organic Synthesis

2-Bromo-3,4-dichloro-6-nitroaniline is a versatile building block in the synthesis of complex organic molecules. Its utility stems from the differential reactivity of its functional groups, which can be selectively targeted in sequential reactions. The synthesis of this compound itself, for instance, can be achieved by the bromination of 4,5-dichloro-2-nitroaniline (B146558) using N-bromosuccinimide in N,N-dimethylformamide. google.com

The amino group can undergo a variety of transformations, including acylation, alkylation, and diazotization, which is a gateway to numerous other functionalities. The nitro group can be reduced to a second amino group, opening pathways to diamine-based structures. Furthermore, the bromo and chloro substituents can participate in a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds, thus enabling the construction of elaborate molecular architectures. This makes the compound a valuable precursor for creating libraries of substituted aromatic compounds for agrochemical and pharmaceutical research. For instance, related halogenated nitroanilines are used as intermediates in the synthesis of bioactive compounds like sulfonamides and benzothiazines. psu.edu

Precursor for Advanced Organic Dyes and Pigments (e.g., monoazo dyes)

The primary industrial application for compounds like this compound is in the synthesis of dyes and pigments. It is classified as a dye intermediate, valued for its ability to produce colors with high stability and specific shades. The presence of the amino group on the aniline (B41778) ring is key to this application, as it allows for diazotization—a reaction with nitrous acid (generated from sodium nitrite (B80452) and a strong acid) to form a highly reactive diazonium salt.

This diazonium salt is an electrophile that can then be reacted with an electron-rich coupling component (such as phenols, naphthols, or other anilines) in an electrophilic aromatic substitution reaction known as azo coupling. This process creates a molecule containing the –N=N– linkage, or azo group, which is the chromophore responsible for the color of azo dyes. The specific substituents on both the diazonium salt precursor and the coupling partner allow for fine-tuning of the resulting dye's color and properties. Monoazo dyes, containing one azo linkage, are a major class of synthetic colorants synthesized through this method.

| Reaction Step | Reagents | Purpose |

| Diazotization | Sodium Nitrite (NaNO₂), Acid (e.g., HCl) | Converts the primary amino group of this compound into a diazonium salt (-N₂⁺). |

| Azo Coupling | Electron-rich compound (e.g., Naphthol, substituted anilines) | The diazonium salt reacts with the coupling agent to form the chromophoric azo bond (–N=N–), creating the final dye molecule. |

Development of Novel Functional Materials (e.g., Non-Linear Optical (NLO) materials)

While direct studies on this compound for Non-Linear Optical (NLO) applications are not prominent, its molecular structure is highly relevant to the design of NLO materials. Organic NLO materials are of great interest for applications in optoelectronics, including optical data storage and signal processing. A key design principle for these materials is the creation of molecules with a strong "push-pull" electronic system, typically a π-conjugated system substituted with both an electron-donating group (the "push") and an electron-accepting group (the "pull").

Nitroaniline derivatives are classic examples of this architecture, with the amino group acting as the donor and the nitro group as the acceptor. Research on the closely related compound 2-bromo-4-nitroaniline (2B4NA) has shown that it can be grown into non-centrosymmetric single crystals that exhibit second-harmonic generation (SHG), a key NLO property. The 2B4NA molecule's structure, with its electron delocalization and charge transfer characteristics, makes it a promising candidate for NLO applications. The introduction of two additional chloro atoms, as in this compound, would be expected to significantly modulate the molecule's electronic properties, crystal packing, and ultimately its NLO response, making it a target of interest for further materials science research.

Application in Polymer Chemistry and Specialty Chemicals Production

As a versatile intermediate, this compound is a precursor in the production of various specialty chemicals. Its role as a building block for dyes and complex organic molecules places it firmly in this category.

In the realm of polymer chemistry, there is no widely documented use of this compound as a monomer for direct polymerization. However, its functional groups offer potential for incorporation into polymer structures. For example, the amino group could be used to create polyamides or polyimides, or it could be modified to introduce a polymerizable group. The halogen atoms could serve as sites for post-polymerization modification or for creating cross-linked materials. A patent describes a formulation where the active compound is dispersed in a polymer for a drug delivery patch, which represents a physical application rather than a chemical one where the compound is part of the polymer backbone. google.com The synthesis of specialty chemicals remains its primary application in this context.

Synthesis of Ligands for Catalysis and Coordination Chemistry

The field of coordination chemistry relies on the synthesis of organic molecules called ligands, which can bind to a central metal atom to form a coordination complex. These complexes are the basis for many modern catalysts. Substituted anilines are important precursors for ligands because the nitrogen atom of the amino group is a Lewis base and can donate its lone pair of electrons to a metal center.

This compound possesses multiple potential coordination sites. The amino group can be used directly or modified, for example, through Schiff base condensation with an aldehyde, to create multidentate ligands that can form stable complexes with transition metals. Furthermore, the halogen atoms, particularly the bromine, can be involved in the synthesis of organometallic complexes or participate in oxidative addition reactions at a metal center, a key step in many catalytic cycles. While specific ligands derived directly from this compound are not extensively reported, the fundamental reactivity of its functional groups makes it a viable and attractive starting material for designing new ligands for applications in homogeneous catalysis.

Conclusion and Future Research Perspectives

Summary of Synthetic Achievements and Key Reactivity Patterns

The synthesis of polysubstituted anilines has seen considerable progress, largely driven by the need for novel intermediates in the pharmaceutical, agrochemical, and dye industries. Key achievements in this field revolve around the strategic introduction of various substituents onto the aniline (B41778) core.

Historically, the synthesis of such compounds has relied on electrophilic aromatic substitution reactions. For instance, the bromination and chlorination of nitroanilines are common methods to introduce halogen atoms onto the aromatic ring. A general approach often involves the nitration of a pre-existing aniline or a substituted benzene (B151609) ring, followed by halogenation. The directing effects of the amino and nitro groups are pivotal in determining the regioselectivity of these reactions. The amino group is a powerful ortho-, para-director and activator, while the nitro group is a meta-director and a strong deactivator. The interplay of these electronic effects in a polysubstituted ring presents a significant synthetic puzzle.

A noteworthy example is the synthesis of related compounds like 2,6-dibromo-4-nitroaniline, which can be prepared from 4-nitroaniline (B120555) by bromination. chemicalbook.com Similarly, the synthesis of 2-cyano-4-nitro-6-bromoaniline involves the nitration of o-chlorobenzonitrile followed by ammonolysis and subsequent bromination. google.com These examples underscore a common strategy: the sequential introduction of functional groups, often requiring protection and deprotection steps to achieve the desired substitution pattern.

The reactivity of these molecules is dominated by the interplay of their substituents. The amino group, despite being on a highly electron-deficient ring, can still undergo reactions such as diazotization, which opens up a plethora of further transformations. The nitro group can be reduced to an amino group, providing a route to polyamino anilines. The halogen atoms can participate in nucleophilic aromatic substitution or cross-coupling reactions, although the highly deactivated nature of the ring can make these transformations challenging.

Challenges and Limitations in Current Research on Polysubstituted Anilines

Despite the synthetic achievements, the preparation and manipulation of polysubstituted anilines are fraught with challenges.

Regioselectivity: The primary challenge lies in controlling the regioselectivity of substitution reactions. When multiple activating and deactivating groups are present, predicting the outcome of an electrophilic substitution can be difficult, often leading to mixtures of isomers that are hard to separate. researchgate.net For instance, direct nitration of anilines can be problematic due to the strong activation by the amino group, leading to over-reaction and oxidation. libretexts.org

Steric Hindrance: As more substituents are added to the aniline ring, steric hindrance becomes a major obstacle. Reagents may have difficulty accessing the desired reaction site, leading to lower yields or forcing the use of harsh reaction conditions.

Low Reactivity: The presence of multiple electron-withdrawing groups, such as nitro and halogen moieties, renders the aromatic ring highly electron-deficient. This deactivation can make subsequent reactions, like nucleophilic aromatic substitution or Friedel-Crafts reactions, extremely difficult to achieve.

Emerging Trends in Synthetic Methodologies and Derivatization Strategies

To overcome the aforementioned challenges, chemists are continuously developing novel synthetic methodologies.

Transition Metal Catalysis: Modern synthetic chemistry has been revolutionized by transition metal-catalyzed cross-coupling reactions. These methods offer powerful tools for the selective formation of C-C and C-N bonds, even on sterically hindered and electronically deactivated substrates. While not yet widely reported for compounds as substituted as 2-bromo-3,4-dichloro-6-nitroaniline, the potential for applying reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings to derivatize the halogenated positions is an exciting prospect.

C-H Activation: Direct C-H activation and functionalization are emerging as highly atom-economical and efficient strategies for synthesizing substituted aromatics. These methods bypass the need for pre-functionalized starting materials, allowing for the direct introduction of functional groups at specific positions. The development of catalysts that can selectively functionalize a C-H bond in the presence of multiple other substituents is a key area of ongoing research.

Photoredox Catalysis: Visible-light photoredox catalysis has gained prominence as a mild and powerful tool for a wide range of organic transformations. chemistryworld.com Its ability to generate highly reactive radical intermediates under gentle conditions could enable new types of reactions on polysubstituted anilines that are not feasible with traditional methods.

Flow Chemistry: The use of microreactor or flow chemistry systems can offer better control over reaction parameters such as temperature, pressure, and mixing. This can be particularly advantageous for hazardous reactions or for optimizing the yield of a desired isomer in complex reaction mixtures.

Prospects for Novel Applications in Materials Science and Advanced Chemical Technologies

While the primary interest in polysubstituted anilines has been as synthetic intermediates, their unique electronic and structural features suggest potential applications in materials science.

Dyes and Pigments: Azo dyes, formed from the coupling of diazonium salts with activated aromatic compounds, are a major class of industrial colorants. libretexts.org The diazonium salt of this compound could potentially be used to synthesize novel azo dyes with unique colors and properties, influenced by the specific substitution pattern.

Conducting Polymers: Polyaniline is a well-known conducting polymer. The properties of polyaniline can be tuned by introducing substituents onto the aromatic ring. libretexts.org While the high degree of substitution in this compound might hinder polymerization, its incorporation as a monomer or dopant could lead to new materials with tailored electronic properties for applications in sensors or organic electronics.

Nonlinear Optical Materials: Molecules with a high degree of polarization, often arising from the presence of strong electron-donating and electron-withdrawing groups on an aromatic ring, can exhibit nonlinear optical (NLO) properties. Polysubstituted anilines with a nitro group (acceptor) and an amino group (donor) are potential candidates for NLO materials.

Unexplored Reactivity and Derivatization Opportunities

The future of research on this compound and related compounds lies in exploring their untapped reactivity and derivatization potential.

Selective Functionalization: A key area for future investigation is the development of methods for the selective functionalization of the different positions on the aniline ring. For example, can one selectively replace the bromine atom via a cross-coupling reaction without affecting the chlorine atoms? Can the nitro group be reduced without affecting the halogen substituents? Answering these questions will require a deep understanding of the subtle differences in reactivity of the various functional groups.

Multicomponent Reactions: The development of multicomponent reactions that can rapidly assemble complex molecular architectures from simple starting materials is a major goal in modern organic synthesis. Designing a multicomponent reaction that incorporates a polysubstituted aniline as one of the building blocks could provide a highly efficient route to novel and diverse chemical scaffolds.

Derivatization of the Amino Group: While the amino group's reactivity is attenuated by the electron-withdrawing groups, it still represents a key handle for derivatization. Exploration of its acylation, alkylation, and sulfonylation reactions could lead to a wide range of new compounds with potentially interesting biological or material properties.

Q & A

Q. Q1. What are the optimal synthetic routes for 2-Bromo-3,4-dichloro-6-nitroaniline, considering competing substituent reactivities?

Methodological Answer :

- Step 1 : Begin with a meta-substituted aniline precursor (e.g., 3,4-dichloroaniline). Introduce the nitro group first via nitration (HNO₃/H₂SO₄) at the 6-position, leveraging the activating effect of the amino group .

- Step 2 : Brominate the aromatic ring using NBS (N-bromosuccinimide) or Br₂/FeBr₃. The electron-withdrawing nitro group directs bromination to the 2-position, while steric and electronic effects from chloro substituents influence regioselectivity .

- Critical Note : Order of substitution matters—early nitration avoids deactivating the ring for subsequent halogenation. Monitor reaction progress via TLC (silica gel, hexane/EtOAc) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Reactivity & Mechanistic Studies

Q. Q2. How do steric and electronic effects govern the regioselectivity of nucleophilic substitution in this compound?

Methodological Answer :

- Step 1 : Perform kinetic studies using nucleophiles (e.g., thiols, amines) under controlled conditions (DMF, 60°C). Compare reaction rates at the 2-bromo vs. chloro positions using GC-MS or ¹H NMR .

- Step 2 : Employ DFT calculations (B3LYP/6-31G*) to model charge distribution and transition states. The nitro group at C6 withdraws electron density, activating the bromo (C2) and chloro (C3/C4) positions differently .

- Data Interpretation : Higher positive charge at C2 (due to nitro and adjacent Br/Cl) favors nucleophilic attack there, but steric hindrance from C3/C4-Cl may reduce accessibility .

Structural Characterization & Data Contradictions

Q. Q3. How can discrepancies in crystallographic data for halogenated nitroanilines be resolved?

Methodological Answer :

- Step 1 : Collect high-resolution XRD data (Mo-Kα radiation, λ = 0.71073 Å). Use SHELXL (SHELX suite) for refinement, incorporating anisotropic displacement parameters for heavy atoms (Br, Cl) .

- Step 2 : Compare bond lengths and angles with analogous compounds (e.g., 2-Bromo-6-chloro-4-nitroaniline, CAS 99-29-6). Discrepancies >0.02 Å may indicate disorder; re-examine data collection (e.g., twinning in ) .

- Validation : Cross-check with spectroscopic data (e.g., IR ν(NO₂) ~1520 cm⁻¹; ¹³C NMR δ ~145 ppm for nitro carbons) .

Stability & Degradation Pathways

Q. Q4. What factors influence the thermal stability of this compound during storage?

Methodological Answer :

- Step 1 : Conduct accelerated stability studies (40°C/75% RH, 1 month). Monitor decomposition via HPLC-UV (λ = 254 nm). Nitro groups are prone to reduction; detect amine byproducts (e.g., 2-amino derivatives) .

- Step 2 : Use DSC/TGA to determine decomposition onset temperatures. The presence of electron-withdrawing groups (NO₂, Br, Cl) typically increases thermal stability but may lead to explosive decomposition at >200°C .

- Mitigation : Store in amber vials under inert gas (Ar/N₂) at –20°C to prevent photolytic and oxidative degradation .

Advanced Applications in Materials Science

Q. Q5. Can this compound serve as a precursor for nonlinear optical (NLO) materials?

Methodological Answer :

- Step 1 : Synthesize a push-pull system by substituting Br with electron-donating groups (e.g., –NH₂ via Buchwald-Hartwig coupling). Characterize hyperpolarizability (β) via EFISH (Electric-Field-Induced Second Harmonic) measurements .